5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE
Description
Significance within Organosilicon Chemistry and Furan (B31954) Derivatives
5-(trimethylsilyl)furan-2-carbaldehyde is a significant compound at the intersection of organosilicon chemistry and the chemistry of furan derivatives. The incorporation of a trimethylsilyl (B98337) (TMS) group onto the furan ring, a common scaffold in numerous natural products and pharmaceuticals, imparts unique synthetic advantages. Organosilicon compounds are widely recognized for their role in modern organic synthesis, often serving as protecting groups, activating groups, or synthetic handles for carbon-carbon bond formation.
In the context of furan chemistry, the TMS group in this compound serves several critical functions. It can act as a regiochemical control element, directing further substitutions to specific positions on the furan ring. psu.edu Moreover, the carbon-silicon bond is amenable to a variety of transformations, most notably ipso-substitution, where the silyl (B83357) group is replaced by another functional group with high selectivity. psu.edu This reactivity allows for the sequential and controlled introduction of different substituents onto the furan core, a task that can be challenging with unsubstituted or otherwise substituted furans. The aldehyde group, a versatile functional group in its own right, can participate in a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. jmchemsci.comcsic.es The presence of both the aldehyde and the trimethylsilyl group on the same furan ring makes this compound a powerful and versatile intermediate for the synthesis of highly substituted and complex furan-containing molecules.
Historical Development of Furan-2-carbaldehyde Derivatives in Synthesis
The history of furan-2-carbaldehyde, commonly known as furfural (B47365), dates back to the early 19th century. It was first isolated in 1831 by Johann Wolfgang Döbereiner. researchgate.net For many years, research on furfural and its derivatives was driven by their availability from renewable resources such as corncobs and sugarcane bagasse. csic.es The synthetic utility of furfural as a starting material for a wide range of chemicals, including solvents, polymers, and pharmaceuticals, has been extensively explored. jmchemsci.commdpi.com
The development of functionalized furan-2-carbaldehyde derivatives has been a continuous area of research. Early work focused on reactions of the aldehyde group and electrophilic substitution on the furan ring. The introduction of substituents at the 5-position of the furan ring, such as in 5-methylfurfural (B50972) and 5-hydroxymethylfurfural (B1680220), expanded the synthetic possibilities. researchgate.net The advent of organometallic chemistry in the 20th century brought about new methods for the selective functionalization of aromatic and heteroaromatic rings. The introduction of organosilicon groups onto the furan ring represents a more recent and sophisticated advancement in this field. The first reported silylation of a furan ring laid the groundwork for the development of compounds like this compound, which combine the established reactivity of furan-2-carbaldehydes with the unique synthetic advantages of organosilanes. psu.edu
Position as a Key Building Block in Advanced Organic Synthesis
This compound has emerged as a key building block in advanced organic synthesis due to the orthogonal reactivity of its two functional groups. The trimethylsilyl group serves as a stable yet reactive handle for the introduction of various substituents through cross-coupling reactions. For instance, the silicon-furan bond can be cleaved and replaced by carbon, halogen, or other atoms, providing a powerful tool for the construction of complex molecular scaffolds. psu.edu This is particularly valuable in the synthesis of polysubstituted furans, where direct substitution methods may lack regioselectivity.
The aldehyde functionality provides a site for chain extension and the introduction of diverse structural motifs. It can be converted into alcohols, carboxylic acids, imines, and alkenes, among other functional groups. jmchemsci.com The combination of these two reactive sites allows for a multi-step, one-pot, or sequential synthetic strategy where both the C-Si bond and the aldehyde group are manipulated to build up molecular complexity. This dual functionality makes this compound a highly valuable intermediate in the synthesis of natural products, medicinal compounds, and advanced materials where a substituted furan core is required. The strategic use of this building block allows for the efficient and controlled assembly of intricate molecular architectures that would be difficult to achieve through other synthetic routes. psu.edu
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂Si | nih.gov |
| Molecular Weight | 168.27 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Furan-2-carbaldehyde (Furfural) |
| 5-methylfurfural |
| 5-hydroxymethylfurfural |
| 2-(trimethylsilyl)furan |
| 5-(trimethylsilyl)-2-furoic acid |
| 5-bromo-2-furoic acid |
| p-tolylmagnesium bromide |
| Butylmagnesium chloride |
| 5-bromo-2-furaldehyde (B32451) |
| 5-phenyl-2-furaldehyde |
| Phenylboronic acid |
| Phenyltrifluorosilane |
Structure
3D Structure
Properties
IUPAC Name |
5-trimethylsilylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)8-5-4-7(6-9)10-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWOEGYTXLMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472082 | |
| Record name | 5-(Trimethylsilyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-06-1 | |
| Record name | 5-(Trimethylsilyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Trimethylsilyl Furan 2 Carbaldehyde
Classical Preparation Routes
Classical methods for the synthesis of 5-(trimethylsilyl)furan-2-carbaldehyde predominantly rely on the principles of organometallic chemistry, involving the formation of a carbon-silicon bond through the reaction of a furan (B31954) anion with a suitable silicon electrophile or through transformations of pre-functionalized furan rings.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In the context of furan chemistry, the oxygen atom of the furan ring can direct the metalation to the adjacent C2 and C5 positions. However, the inherent reactivity of the aldehyde group in 2-furaldehyde towards strong bases like organolithium reagents necessitates a protection strategy. A common approach involves the conversion of the aldehyde to an acetal (B89532), which is stable under the basic conditions required for lithiation.
The general sequence for this approach is as follows:
Protection of the aldehyde: 2-Furaldehyde is reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form the corresponding 1,3-dioxolane (B20135) acetal. This protecting group is robust towards strong bases.
Lithiation: The protected furan is then treated with a strong lithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The lithiation occurs regioselectively at the C5 position due to the directing effect of the furan oxygen and the steric bulk of the acetal at C2. nih.gov
Silylation: The resulting 5-lithiofuran derivative is quenched with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride (TMSCl), to introduce the trimethylsilyl group at the C5 position.
Deprotection: Finally, the acetal protecting group is removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding this compound.
A representative reaction scheme is depicted below:
Scheme 1: Synthesis of this compound via directed ortho-metalation of a protected 2-furaldehyde.
Table 1: Representative Reaction Conditions for Directed Ortho-Metalation and Silylation
| Step | Reagents and Conditions | Typical Yield | Reference |
| Protection | 2-Furaldehyde, Ethylene Glycol, p-TsOH, Toluene, reflux | >95% | tue.nl |
| Lithiation | 2-(Furan-2-yl)-1,3-dioxolane, n-BuLi, THF, -78 °C to 0 °C | High | nih.gov |
| Silylation | Trimethylsilyl chloride, -78 °C to rt | Good to Excellent | nih.gov |
| Deprotection | Aqueous HCl, Acetone, rt | Good | tue.nl |
An alternative classical approach involves the use of a pre-functionalized furan ring, where a leaving group at the C5 position is substituted with a trimethylsilyl group. A common precursor for this strategy is 5-bromo-2-furaldehyde (B32451). nih.govcymitquimica.com This method typically involves a metal-halogen exchange followed by quenching with a silicon electrophile.
The synthetic sequence can be outlined as:
Metal-Halogen Exchange: 5-Bromo-2-furaldehyde (often with the aldehyde group protected as an acetal) is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This results in the exchange of the bromine atom for a lithium atom, generating the same 5-lithiofuran intermediate as in the DoM approach.
Silylation: The organolithium intermediate is then reacted with trimethylsilyl chloride to afford the 5-trimethylsilyl-substituted furan.
Deprotection (if necessary): If the aldehyde was protected, the protecting group is removed to yield the final product.
Another variation of this multi-step approach utilizes a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura coupling, to form the C-Si bond. researchgate.net For instance, 5-bromo-2-furaldehyde can be coupled with a silyl-organometallic reagent in the presence of a palladium catalyst. A general procedure for a Suzuki-Miyaura type coupling would involve reacting 5-bromo-2-furaldehyde with a silylboronic acid or ester in the presence of a palladium catalyst and a base. chemicalbook.com
Table 2: Multi-step Synthesis via 5-Bromo-2-furaldehyde
| Step | Method | Reagents and Conditions | Typical Yield | Reference |
| 1 | Metal-Halogen Exchange | 5-Bromo-2-furaldehyde acetal, t-BuLi, THF, -78 °C | High | General Procedure |
| 2 | Silylation | Trimethylsilyl chloride, -78 °C to rt | Good | General Procedure |
| 3 | Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde, Silylboronic ester, Pd catalyst, Base, Solvent, Heat | Moderate to Good | chemicalbook.com |
These multi-step pathways provide flexibility in the choice of reagents and reaction conditions. The palladium-catalyzed methods are often milder and more functional group tolerant than the organolithium-based routes.
Modernized and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have focused on the development of more efficient, atom-economical, and sustainable methods. These include catalytic C-H functionalization and the application of flow chemistry.
Direct catalytic C-H silylation has emerged as a powerful tool for the synthesis of organosilanes, avoiding the need for pre-functionalized substrates and stoichiometric organometallic reagents. researchgate.net For furan derivatives, transition metal catalysts, particularly those based on iridium and rhodium, have shown promise in mediating the direct silylation of C-H bonds. nih.govresearchgate.net
While many reported methods for furan silylation show a preference for the C3 position, careful selection of the catalyst, ligand, and reaction conditions can influence the regioselectivity. chemrxiv.orgresearchgate.net For the synthesis of this compound, a directing group strategy is often employed. The aldehyde group itself, or more commonly a derived imine, can direct the catalyst to the C5 position.
A plausible catalytic cycle would involve:
Coordination: The directing group on the furan substrate coordinates to the metal center of the catalyst.
C-H Activation: The catalyst then facilitates the cleavage of the C5-H bond, often through an oxidative addition or a concerted metalation-deprotonation pathway, to form a metallacyclic intermediate.
Silylation: The metallated furan then reacts with a hydrosilane, such as triethylsilane or in some cases a trimethylsilane (B1584522) equivalent, leading to the formation of the C-Si bond and regeneration of the active catalyst.
Table 3: Iridium-Catalyzed C-H Silylation of Furfural (B47365) Derivatives
| Substrate | Catalyst System | Silylating Agent | Key Features | Reference |
| Furfurylimine | [IrCl(COD)]₂ / DIPEA | HSiEt₃ | Directed C3-silylation | chemrxiv.orgresearchgate.net |
| Substituted Furans | [Ir(cod)(OMe)]₂ / Ligand | HSi(OTMS)₃ | Sterically controlled regioselectivity | researchgate.net |
While direct C5-silylation of 2-furaldehyde remains a challenge, the development of new ligand systems and catalytic protocols is an active area of research with the potential to provide more direct and sustainable routes to the target molecule.
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, continuous production. These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.
The synthesis of furan derivatives has been successfully adapted to flow chemistry conditions. For instance, multi-step sequences involving the formation of functionalized furans can be telescoped into a continuous process, minimizing the need for isolation and purification of intermediates. While a specific flow synthesis protocol for this compound has not been extensively reported, the individual steps of the classical and catalytic methods described above are amenable to translation into a flow regime.
A hypothetical flow process could involve:
Acetal formation: A stream of 2-furaldehyde and a protecting agent are passed through a heated reactor containing a solid-supported acid catalyst.
Lithiation and Silylation: The output stream containing the protected furan is mixed with a stream of an organolithium reagent in a cooled microreactor, followed by the introduction of a stream of trimethylsilyl chloride.
Deprotection and Work-up: The silylated product stream is then passed through a reactor containing an acidic resin to remove the protecting group, followed by in-line extraction and purification to yield the final product.
The application of flow chemistry to the synthesis of this compound holds significant promise for developing a more efficient and scalable manufacturing process.
Optimization of Reaction Conditions and Yields for Scalable Production
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact. For the synthesis of this compound, several key factors need to be considered for optimization, particularly for the classical lithiation-silylation route.
Table 4: Key Parameters for Optimization of the Lithiation-Silylation Route
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Solvent | The choice of solvent (e.g., THF, diethyl ether, or mixtures) can affect the solubility of reagents and intermediates, as well as the stability of the organolithium species. | Can influence reaction rate, selectivity, and ease of work-up. |
| Temperature | The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions. The silylation and subsequent work-up temperatures also need to be controlled. | Higher temperatures can lead to decomposition of the lithiated intermediate and reduced yields. |
| Base | The choice and stoichiometry of the organolithium base (n-BuLi, sec-BuLi, t-BuLi) can impact the efficiency and selectivity of the lithiation. | A stronger base may be required for less acidic protons, but can also lead to more side reactions. |
| Silylating Agent | The reactivity of the silylating agent (e.g., TMSCl) and the stoichiometry used are crucial for efficient silylation. | An excess of the silylating agent is often used to drive the reaction to completion. |
| Addition Rate | The rate of addition of the organolithium base and the silylating agent can affect local concentrations and heat generation, influencing side product formation. | Slow, controlled addition is generally preferred for better process control and higher purity. |
| Work-up Procedure | The quenching and extraction procedures must be optimized to ensure complete reaction termination and efficient isolation of the product. | Inefficient work-up can lead to product loss and contamination. |
For catalytic methods, optimization would focus on catalyst loading, ligand selection, reaction time, and temperature to achieve high turnover numbers and turnover frequencies, thereby making the process more economically viable on a larger scale. The development of robust and recyclable catalysts is also a key objective for sustainable production.
Mechanistic Studies of 5-Silylfuran Functionalization Reactions
The presence of a trimethylsilyl (TMS) group on a furan ring significantly influences its reactivity in electrophilic aromatic substitution reactions. Mechanistic studies have revealed that the TMS group can act as both a directing group and a blocking group, thereby enabling the synthesis of specific substitution patterns that are otherwise difficult to achieve.
In the context of producing this compound, the starting material is typically 2-(trimethylsilyl)furan. The formylation is commonly achieved through the Vilsmeier-Haack reaction. The mechanism of this reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgjk-sci.comwikipedia.org This electrophilic species then attacks the electron-rich furan ring.
Furan itself undergoes electrophilic substitution preferentially at the 2- and 5-positions. chemicalbook.comyoutube.comquora.com This preference is attributed to the superior stabilization of the resulting cationic intermediate (a Wheland intermediate) through resonance, where the oxygen atom can delocalize the positive charge. quora.com When the 2-position is occupied by a trimethylsilyl group, the incoming electrophile is directed to the vacant 5-position. researchgate.net This is because the activation of the 5-position for electrophilic attack is stronger than the tendency for ipso-substitution (replacement of the TMS group) at the 2-position in this case. researchgate.net
The electrophilic attack of the Vilsmeier reagent at the C5 position of 2-(trimethylsilyl)furan proceeds through a sigma complex (Wheland intermediate). The positive charge in this intermediate is stabilized by resonance, involving the furan oxygen and the double bonds of the ring. Subsequent deprotonation from the C5 carbon restores the aromaticity of the furan ring, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.
The trimethylsilyl group plays a crucial dual role in this transformation. Firstly, its steric bulk can influence the approach of the electrophile. Secondly, and more importantly from an electronic standpoint, it stabilizes the adjacent carbocationic center that can form during electrophilic attack, a phenomenon known as the β-silicon effect. However, in the formylation of 2-(trimethylsilyl)furan, the reaction proceeds with retention of the silyl (B83357) group, indicating that substitution at the C5 position is kinetically and thermodynamically favored over ipso-substitution at C2. researchgate.net This highlights the utility of the TMS group as a regiochemical controller in furan chemistry. psu.edu
Below is a data table summarizing the key mechanistic features of the Vilsmeier-Haack formylation of 2-(trimethylsilyl)furan.
| Step | Description | Key Intermediates | Role of Trimethylsilyl Group |
| 1 | Formation of Vilsmeier Reagent | Chloroiminium ion | Not directly involved |
| 2 | Electrophilic Attack | Wheland intermediate (sigma complex) | Directs the electrophile to the C5 position |
| 3 | Deprotonation | Iminium salt | Remains as a blocking group |
| 4 | Hydrolysis | This compound | Retained in the final product |
Chemical Reactivity and Advanced Transformations of 5 Trimethylsilyl Furan 2 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group in 5-(trimethylsilyl)furan-2-carbaldehyde is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions and Their Stereocontrol
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack to form a tetrahedral intermediate, which upon workup yields a secondary alcohol. This is a fundamental carbon-carbon bond-forming reaction. diva-portal.org A wide range of nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents, can be employed. For instance, reactions analogous to the addition of vinyl magnesium bromide or ethynyl (B1212043) magnesium bromide to similar furan-2-carbaldehydes can be expected to proceed efficiently, yielding the corresponding allylic or propargylic alcohols. nih.gov
The stereochemical outcome of these additions is a critical consideration, especially when the reaction creates a new stereocenter. diva-portal.org While the starting molecule itself is achiral, the principles of stereocontrol, such as the Felkin-Anh or Cram models, become relevant in reactions of derivatives where a chiral center exists adjacent to the carbonyl group. diva-portal.org These models help predict the facial selectivity of the nucleophilic attack, guiding the synthesis toward a desired diastereomer. diva-portal.org
Table 1: Examples of Nucleophilic Addition to Furan-2-Carbaldehyde Derivatives (Note: These examples illustrate general reactivity; specific yields for the trimethylsilyl-substituted compound may vary.)
| Nucleophile | Reagent Example | Product Type | Reference |
| Alkynyl | Ethynyl magnesium bromide | Secondary propargylic alcohol | nih.gov |
| Alkenyl | Vinyl magnesium bromide | Secondary allylic alcohol | nih.gov |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol | ulisboa.pt |
Condensation Reactions, including Schiff Base Formation
Condensation reactions involving the aldehyde group provide a facile route to a variety of derivatives. The most prominent among these is the formation of Schiff bases, or imines, through reaction with primary amines. science.govisroset.org This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine). nih.govbendola.com
The reaction is versatile and can be performed with a wide range of primary amines, including aliphatic and aromatic amines, hydrazines, and hydrazides, often under mild, acid-catalyzed conditions. isroset.orgnih.gov Schiff bases derived from furan (B31954) aldehydes are stable due to conjugation and serve as important ligands in coordination chemistry and as intermediates for further synthetic elaborations. isroset.orgnih.gov
Table 2: Schiff Base Formation with Furfural (B47365) Derivatives
| Amine Reagent | Amine Type | Product | Reference |
| Ethylenediamine | Aliphatic Diamine | Bis-Schiff Base | isroset.org |
| 2-Hydroxybenzohydrazide | Hydrazide | Hydrazone | nih.gov |
| Primary Amines (general) | General | Imine (Azomethine) | science.gov |
Selective Oxidation and Reduction Pathways
The aldehyde group can be selectively transformed through both oxidation and reduction pathways without affecting the furan ring or the trimethylsilyl (B98337) group.
Selective Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (5-(trimethylsilyl)furan-2-yl)methanol. This transformation is typically achieved with high selectivity using mild hydride-donating reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent. ulisboa.pt
Selective Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, yielding 5-(trimethylsilyl)furan-2-carboxylic acid. Achieving this selectivity requires careful choice of oxidant to avoid degradation of the electron-rich furan ring. Methods developed for the oxidation of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) are relevant here. mdpi.com Catalytic systems, such as those using silver (Ag-TiO₂) or gold nanoparticles on supports like ceria (Au/CeO₂), have proven effective for the selective oxidation of furan aldehydes under basic conditions. rsc.orgconsensus.app These methods often provide high yields and selectivity for the desired carboxylic acid. mdpi.comrsc.org
Table 3: Selective Redox Reactions of the Aldehyde Group
| Transformation | Reagent/Catalyst System | Product | Reference |
| Reduction | Sodium Borohydride (NaBH₄) | (5-(trimethylsilyl)furan-2-yl)methanol | ulisboa.pt |
| Oxidation | Ag-TiO₂ / Base | 5-(trimethylsilyl)furan-2-carboxylic acid | consensus.app |
| Oxidation | Au/CeO₂ / Base | 5-(trimethylsilyl)furan-2-carboxylic acid | rsc.org |
Transformations Involving the Furan Ring System
The furan nucleus, with its aromatic character and diene system, offers further opportunities for functionalization through electrophilic substitution and cycloaddition reactions.
Electrophilic Aromatic Substitution on the Furan Nucleus
The furan ring is significantly more reactive towards electrophiles than benzene, allowing for substitution reactions under mild conditions. pearson.com Electrophilic attack on an unsubstituted furan preferentially occurs at the 2- and 5-positions (the α-positions) because the resulting cationic intermediate (sigma complex) is better stabilized by resonance. matanginicollege.ac.inquora.com
In this compound, the α-positions are blocked. The outcome of an electrophilic attack on the remaining 3- and 4-positions is determined by the directing effects of the existing substituents. The C2-aldehyde group is strongly deactivating and electron-withdrawing. In contrast, a trimethylsilyl group is known to be an activating group in electrophilic substitutions. researchgate.net Specifically, studies on 2-(trimethylsilyl)furan show that the silyl (B83357) group directs incoming electrophiles to the vacant 5-position. researchgate.net This suggests a strong α-activating effect. For the title compound, this implies that electrophilic attack would likely be directed to the C3 position, which is adjacent to the activating silyl group and meta to the deactivating aldehyde group. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though very mild reagents are necessary to prevent polymerization or ring-opening of the sensitive furan core. pearson.commasterorganicchemistry.com
Cycloaddition Reactions (e.g., Diels-Alder) of Silylfurans
The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene derivatives. mdpi.com However, the aromaticity of the furan ring reduces its reactivity compared to acyclic dienes. Furthermore, the presence of a strong electron-withdrawing group, such as the C2-aldehyde in furfural and its derivatives, deactivates the diene system, making Diels-Alder reactions challenging. mdpi.comtudelft.nl
Despite this deactivation, several strategies can facilitate the reaction. These include the use of high pressure, Lewis acid catalysis, or the temporary conversion of the aldehyde into a less electron-withdrawing acetal (B89532). mdpi.comscispace.com Recent studies have also demonstrated that highly reactive dienophiles, such as N-substituted maleimides, can undergo direct Diels-Alder reactions with furfural itself in aqueous media, suggesting a potential pathway for this compound as well. tudelft.nl The trimethylsilyl group at the 5-position is not expected to sterically hinder the approach of the dienophile significantly and may have a modest electronic influence on the reaction's feasibility and regioselectivity. mdpi.com
Table 4: Diels-Alder Reactivity of Furan Derivatives
| Furan Diene | Dienophile | Conditions | Outcome | Reference |
| Furfural | N-Methylmaleimide | Water, 40 °C | Cycloaddition occurs | tudelft.nl |
| Furfural Acetal | Acrylonitrile | ZnCl₂ catalyst | Ortho-selective cycloaddition | mdpi.com |
| Furan | Maleic Anhydride | Mild | Classic exo-adduct formation | mdpi.com |
Ring-Opening and Rearrangement Processes
The furan ring in this compound, while aromatic, is susceptible to various ring-opening and rearrangement reactions under specific conditions, leading to the formation of highly functionalized acyclic or alternative carbocyclic structures. A key transformation in this category is the Piancatelli rearrangement. wikipedia.org This acid-catalyzed process typically converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.gov For this compound, the aldehyde functionality serves as a direct precursor to the necessary carbinol. Treatment of the aldehyde with an organometallic reagent (e.g., a Grignard reagent) or a reducing agent would first yield the corresponding 2-furylcarbinol. Subsequent exposure to acid catalyzes a 4π-electrocyclization, akin to the Nazarov cyclization, to furnish a substituted 4-hydroxycyclopentenone. wikipedia.org The presence of the trimethylsilyl group at the 5-position influences the electronic nature of the furan ring and can impact the reaction's regioselectivity and rate.
Another significant ring-opening pathway involves oxidative cleavage. Research has demonstrated that 5-substituted-2-(trimethylsilyl)furans can undergo regiospecific oxidation when treated with reagents like peracetic acid or singlet oxygen. scholaris.ca This reaction results in the formation of butenolide derivatives, where the carbonyl group of the resulting lactone is located at the carbon atom that was originally bonded to the silyl group. scholaris.ca For instance, the oxidation of 5-substituted-2-(trimethylsilyl)furans with peracetic acid can yield 4-hydroxy-4-substituted-but-2-enolides in high yields. scholaris.ca These transformations highlight the utility of the silyl group in directing regioselective ring-opening processes.
The conditions for these reactions are critical, as furan derivatives can be sensitive. For the Piancatelli rearrangement, while traditional conditions use aqueous acid, milder Lewis acids such as dysprosium(III) chloride (DyCl₃) have been employed, sometimes in conjunction with microwave activation to improve yields and reaction times. rsc.orgresearchgate.net
Reactivity of the Trimethylsilyl Group
The trimethylsilyl (TMS) group at the C5 position of the furan ring is not merely a passive substituent; it is a versatile functional handle that dictates the molecule's reactivity and opens up unique synthetic pathways. Its strategic placement allows for selective transformations at the silylated carbon, including complete removal (desilylation), conversion to other functional groups, and participation in transmetalation reactions.
The carbon-silicon bond in this compound can be selectively cleaved to introduce either a hydrogen atom (protodesilylation) or a halogen (halodesilylation), thereby enabling further functionalization at this position.
Protodesilylation: This process replaces the TMS group with a hydrogen atom, effectively unmasking the 5-position of the furan ring. It is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). scholaris.ca The high affinity of fluoride for silicon drives the reaction, forming a stable fluorosilane and the desilylated furan. Acid-mediated protodesilylation is also a viable strategy. scholaris.ca
Halodesilylation: This reaction involves the ipso-substitution of the silyl group with a halogen atom (I, Br, Cl). This is a powerful method for introducing a reactive handle for subsequent cross-coupling reactions. The reaction typically proceeds by treatment with an electrophilic halogen source. For example, iodine monochloride (ICl) or bromine (Br₂) can be used to install iodine or bromine atoms, respectively, at the 5-position.
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Protodesilylation | Tetrabutylammonium Fluoride (TBAF) | Furan-2-carbaldehyde | scholaris.ca |
| Protodesilylation | Acid (e.g., HCl, H₂SO₄) | Furan-2-carbaldehyde | scholaris.ca |
| Iododesilylation | Iodine Monochloride (ICl) or I₂/Ag⁺ | 5-Iodofuran-2-carbaldehyde | researchgate.net |
| Bromodesilylation | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 5-Bromofuran-2-carbaldehyde | researchgate.net |
The trimethylsilyl group can act as a masked hydroxyl group through a powerful transformation known as the Fleming-Tamao oxidation. wikipedia.orgsynarchive.com This reaction sequence converts a carbon-silicon bond into a carbon-oxygen bond with retention of configuration. jk-sci.comchem-station.com This allows the robust and relatively unreactive silyl group to be carried through multiple synthetic steps before being unmasked as a hydroxyl group, a functionality that might not be compatible with earlier reaction conditions. jk-sci.comorganic-chemistry.org
The process generally involves two main approaches:
Fleming's Method: This typically uses a more robust arylsilane (like a dimethylphenylsilyl group) which is first activated by electrophilic attack to make the silicon more reactive, followed by oxidation with a peroxy acid. organic-chemistry.orgorganische-chemie.ch
Tamao's Method: This approach uses a silyl group that already contains a heteroatom (like fluorine or an alkoxy group), making it more reactive towards oxidation with hydrogen peroxide in the presence of a fluoride source and a base. wikipedia.orgchem-station.com
For this compound, the TMS group can be converted to a more reactive silyl fluoride or alkoxy silane, which is then oxidized to yield 5-hydroxyfuran-2-carbaldehyde. This transformation is highly valuable for accessing furan-containing polyols and other complex natural products. chem-station.com
| Reaction Name | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Fleming-Tamao Oxidation | 1. Activation (e.g., HBF₄) 2. Peroxy Acid (m-CPBA) or H₂O₂/KF/KHCO₃ | Activated Silyl Furan (e.g., difluorosilyl) | 5-Hydroxyfuran-2-carbaldehyde | wikipedia.orgchem-station.comorganic-chemistry.org |
| Oxidative Ring-Opening | Peracetic Acid (CH₃CO₃H) | N/A | 4-Hydroxy-4-(trimethylsilyl)but-2-enolide | scholaris.ca |
The silyl group in this compound can be exchanged for a metal atom, a process known as transmetalation. This reaction converts the relatively unreactive C-Si bond into a more nucleophilic C-metal bond, which can then readily participate in a wide array of carbon-carbon bond-forming reactions.
While direct transmetalation from silicon can be challenging, a common strategy involves a two-step sequence. First, the silylfuran undergoes halodesilylation (as described in 3.3.1) to form a 5-halofuran. This intermediate can then be subjected to metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, to generate a highly reactive 5-lithiofuran-2-carbaldehyde derivative (which would likely require protection of the aldehyde group).
Alternatively, silylfurans can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where the C-Si bond is activated by a fluoride source (e.g., TBAF) to form a hypervalent silicate (B1173343) species in situ. This species then undergoes transmetalation to the palladium center, enabling coupling with various electrophiles like aryl or vinyl halides. researchgate.net This methodology provides a direct route to biaryl and other conjugated systems without isolating the organometallic intermediate.
Cascade and Multi-Component Reactions Employing the Compound
The dual reactivity of this compound, stemming from its aldehyde and silyl functionalities, makes it an attractive substrate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry. nih.gov
A hypothetical cascade sequence could begin with a reaction at the aldehyde group. For example, a multi-component reaction such as the Biginelli or Hantzsch reaction could be initiated, using the aldehyde as the carbonyl component. The resulting complex heterocyclic product would still bear the trimethylsilyl group on the furan ring. This silyl group could then be targeted in a subsequent, in-situ transformation. For example, after the MCR, the addition of an oxidizing agent could trigger a Fleming-Tamao oxidation to unmask a hydroxyl group, or a fluoride source could initiate a Hiyama-type cross-coupling.
Furthermore, the Piancatelli rearrangement itself can be the initiating step of a domino sequence. nih.gov Starting from the corresponding 2-furylcarbinol, the rearrangement would form the 4-hydroxycyclopentenone core. This intermediate, possessing multiple functional groups, could then undergo further intramolecular or intermolecular reactions, such as Michael additions or aldol (B89426) condensations, to build intricate polycyclic frameworks in a highly stereocontrolled manner. Such strategies, leveraging the inherent reactivity of both the furan core and its substituents, are powerful tools in modern organic synthesis.
Advanced Spectroscopic and Theoretical Characterization of 5 Trimethylsilyl Furan 2 Carbaldehyde and Its Derivatives
High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-(trimethylsilyl)furan-2-carbaldehyde in solution. The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides unambiguous evidence for the connectivity of atoms and offers insights into the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the trimethylsilyl (B98337) (TMS) group, the furan (B31954) ring protons, and the aldehyde proton. The TMS group typically appears as a sharp singlet with a high integration value (9H) in the upfield region of thespectrum. The furan ring protons appear as two distinct doublets, and the aldehyde proton is observed as a singlet in the downfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the TMS group appear at a characteristic upfield chemical shift. The furan ring carbons and the carbonyl carbon of the aldehyde group are found further downfield. nih.gov Publicly available spectral data provides reference points for these assignments. nih.gov
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for confirming the presence and electronic environment of the silyl (B83357) group. A single resonance is expected for the silicon atom of the trimethylsilyl moiety, and its chemical shift can be indicative of the electronic interactions with the furan ring. nih.gov
Interactive Data Table: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~0.2-0.3 | Singlet | -Si(CH₃)₃ |
| ¹H | ~6.5 | Doublet | Furan H-3 |
| ¹H | ~7.2 | Doublet | Furan H-4 |
| ¹H | ~9.6 | Singlet | -CHO |
| ¹³C | ~ -1.5 | Quartet | -Si(CH₃)₃ |
| ¹³C | ~123 | Doublet | Furan C-3 |
| ¹³C | ~110 | Doublet | Furan C-4 |
| ¹³C | ~160 | Singlet | Furan C-2 |
| ¹³C | ~152 | Singlet | Furan C-5 |
| ¹³C | ~178 | Doublet | -CHO |
| ²⁹Si | Varies | Singlet | -Si(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative compilation from typical values for this and structurally related compounds. rsc.orgbeilstein-journals.org
Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. Electron ionization (EI) is a common method that provides detailed information about the molecule's structure through its characteristic fragmentation pattern.
The mass spectrum typically shows a distinct molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₁₂O₂Si). nih.gov A key fragmentation pathway for trimethylsilylated compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often a prominent peak in the spectrum. nih.govresearchgate.net Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, observed at m/z 73. For aldehydes, fragmentation can also involve the loss of the formyl group (•CHO) or a hydrogen atom (•H). libretexts.org
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 168 | [C₈H₁₂O₂Si]⁺ | Molecular Ion (M⁺) |
| 153 | [C₇H₉O₂Si]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 139 | [C₇H₁₁OSi]⁺ | Loss of the formyl group ([M-CHO]⁺) |
| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation ([Si(CH₃)₃]⁺) |
X-ray Crystallography for Solid-State Structural Determination
While a single-crystal X-ray structure of this compound itself is not prominently featured in the reviewed literature, the technique has been successfully applied to its derivatives, providing critical insights into its solid-state conformation and intermolecular interactions. For instance, the crystal structure of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2′,1′-f] nih.govresearchgate.netnih.govdiazaborinine, a BODIPY dye synthesized from this compound, has been determined. nih.gov
In such studies, X-ray crystallography provides precise bond lengths, bond angles, and torsion angles. nih.gov This information is invaluable for understanding how the silylated furan moiety is oriented within a larger molecular framework and how it engages in crystal packing interactions. nih.gov For related furan-2-carbaldehyde derivatives like 5-(hydroxymethyl)furfural, crystallographic studies have revealed detailed hydrogen-bonding networks and the presence of multiple independent molecules in the asymmetric unit, highlighting the potential for complex solid-state behavior. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to provide a unique "fingerprint" for the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. researchgate.net Other key absorptions include C-H stretching vibrations of the furan ring and the aldehyde, and characteristic bands for the trimethylsilyl group, such as the Si-C stretching and CH₃ rocking modes. In a derivative of the title compound, an IR band at 3398 cm⁻¹ was attributed to an N-H stretch, demonstrating the utility of IR in tracking chemical transformations. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also visible in the Raman spectrum, as are the vibrations of the furan ring. mdpi.com Raman spectroscopy has proven effective for quantifying furans like furfural (B47365) and its derivatives in complex mixtures, highlighting its potential for process monitoring and quality control. d-nb.info
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2960, 2850 | C-H stretch | Aliphatic C-H in TMS group |
| ~3100 | C-H stretch | Aromatic C-H in furan ring |
| ~2750, 2820 | C-H stretch | Aldehyde C-H (Fermi resonance doublet) |
| ~1670 | C=O stretch | Strong band from the aldehyde carbonyl |
| ~1570, 1470 | C=C stretch | Furan ring skeletal vibrations |
| ~1250 | Si-CH₃ deformation | Symmetric deformation of TMS methyl groups |
| ~840 | Si-C stretch | Characteristic band for the TMS group |
Note: These are expected frequencies based on data for structurally similar compounds like furfural and its derivatives. researchgate.netmdpi.comglobalresearchonline.net
Theoretical and Computational Chemistry Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental data and providing deeper insights into the molecular properties of this compound. globalresearchonline.net Methods like DFT with the B3LYP functional are commonly used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. researchgate.netglobalresearchonline.net
These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energies. Furthermore, molecular electrostatic potential (MESP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. For furan and its derivatives, theoretical studies have successfully assigned vibrational spectra and elucidated the relative stabilities of different conformers. researchgate.netglobalresearchonline.net
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. A key degree of freedom in this molecule is the rotation around the single bond connecting the aldehyde group to the furan ring, which gives rise to different conformers (e.g., cis and trans).
MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the molecule's behavior in different environments, such as in various solvents or when interacting with a biological target or a catalyst surface. The simulations also provide a dynamic picture of intermolecular interactions, such as stacking or weak hydrogen bonding, which govern the condensed-phase properties of the compound.
Prediction of Spectroscopic Parameters and Reaction Pathways
The prediction of spectroscopic parameters and reaction pathways for furan derivatives through computational chemistry is a powerful tool for understanding their chemical behavior and for the rational design of new synthetic routes and materials. For this compound, theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into its electronic structure, spectroscopic signatures, and reactivity.
Prediction of Spectroscopic Parameters
Computational models allow for the accurate prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for confirming experimental assignments and for understanding the influence of substituents, such as the trimethylsilyl group, on the electronic environment of the furan ring.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a suitable DFT functional and basis set. Benchmark studies have shown that functionals like WP04 and ωB97X-D, paired with basis sets such as 6-311++G(2d,p) or def2-SVP, can provide results with high accuracy when a polarizable continuum model (PCM) is used to simulate solvent effects. mdpi.com For this compound, a two-conformer model (O-cis and O-trans isomers due to rotation around the C2-C(aldehyde) bond) should be considered, with the predicted shifts being a Boltzmann-weighted average based on their relative energies.
Below is a table of predicted NMR chemical shifts for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, which offers a good balance between accuracy and computational cost.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ²⁹Si Shift (ppm) |
|---|---|---|---|
| Si(CH₃)₃ | 0.25 | -1.5 | -8.0 |
| C2-CHO | 9.65 | 178.0 | - |
| C3-H | 6.50 | 110.0 | - |
| C4-H | 7.30 | 122.0 | - |
Vibrational Spectroscopy (IR and Raman): The prediction of vibrational frequencies through DFT calculations is instrumental in assigning the bands observed in experimental IR and Raman spectra. By performing a frequency calculation on the optimized geometry of the molecule, one can obtain the harmonic frequencies corresponding to each vibrational mode. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. core.ac.uk
The analysis of the vibrational modes of this compound would be expected to show characteristic frequencies for the C=O stretch of the aldehyde, the C-H stretches of the furan ring, and the symmetric and asymmetric deformations of the trimethylsilyl group.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Stretch (Aldehyde) | 1685 | Strong (IR) |
| Furan Ring C=C Stretch | 1570, 1480 | Medium-Strong (IR, Raman) |
| C-H Stretch (Aromatic) | 3120 | Medium (IR, Raman) |
| Si-C Stretch | 850 | Strong (IR) |
Prediction of Reaction Pathways
Computational chemistry provides a framework for exploring the potential reactivity of this compound. By mapping the potential energy surface for various reactions, it is possible to identify transition states, calculate activation energies, and predict the most likely reaction products under different conditions. acs.orgnih.gov
Several reaction pathways can be envisaged for this molecule:
Reactions at the Aldehyde Group: The aldehyde functionality is a prime site for nucleophilic addition and reduction. For instance, the reduction to 5-(trimethylsilyl)furan-2-yl)methanol can be modeled to predict its feasibility with various reducing agents.
Desilylation: The C-Si bond can be cleaved under certain conditions, particularly in the presence of fluoride (B91410) ions or strong acids. Computational models can predict the energy barrier for this desilylation, providing insight into the stability of the silyl group.
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack. Theoretical calculations can predict the regioselectivity of such reactions (i.e., at the C3 or C4 position), which is influenced by the electronic effects of both the aldehyde and the trimethylsilyl substituents.
Decarbonylation: Under certain catalytic conditions, furfural derivatives can undergo decarbonylation to yield the corresponding furan. nih.gov Theoretical studies can elucidate the mechanism of this reaction on different catalyst surfaces. acs.org
Table 3: Predicted Reaction Pathways for this compound
| Reaction Type | Reagents/Conditions | Predicted Major Product |
|---|---|---|
| Aldehyde Reduction | NaBH₄, MeOH | (5-(trimethylsilyl)furan-2-yl)methanol |
| Desilylation | TBAF, THF | Furan-2-carbaldehyde |
| Nitration | HNO₃/H₂SO₄ | 5-(trimethylsilyl)-4-nitrofuran-2-carbaldehyde |
These predictive models, while theoretical, offer a robust and scientifically grounded approach to understanding the complex chemical nature of this compound and its derivatives, guiding experimental work and accelerating discovery.
Potential Applications in Advanced Materials Science and Polymer Chemistry
Use as a Monomer or Precursor for Functional Furan-Based Polymers
The furan (B31954) ring is a valuable component in polymer chemistry, offering a bio-based alternative to traditional petroleum-derived aromatic structures. The presence of the aldehyde group on 5-(trimethylsilyl)furan-2-carbaldehyde allows it to be transformed into various polymerizable units, while the trimethylsilyl (B98337) group can be used to modify solubility or as a reactive site for further functionalization.
The aldehyde functional group of this compound is a key handle for synthesizing new monomers. Standard organic reactions that form carbon-carbon double bonds, such as the Wittig reaction, can be employed to convert the aldehyde into a vinyl group, creating a polymerizable monomer like 5-(trimethylsilyl)-2-vinylfuran. A well-documented analogue to this transformation is the synthesis of 5-acetoxymethyl-2-vinylfuran from 5-formylfurfuryl acetate, which proceeds in high yield. nih.gov This established reactivity provides a direct pathway for converting this compound into a vinyl monomer suitable for polymerization.
Other classical reactions can also be applied to generate different types of monomers:
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction between the aldehyde and a stabilized phosphonate (B1237965) carbanion can produce acrylic-type monomers with high stereoselectivity, favoring the formation of (E)-alkenes. nih.gov
Knoevenagel Condensation: Reacting the aldehyde with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives) can yield substituted acrylic monomers. nih.gov This reaction is synthetically valuable for creating C=C bonds and is a standard method for preparing derivatives of furan-2-carboxaldehyde. nih.gov
These transformations effectively convert the non-polymerizable aldehyde into a reactive alkene moiety, making the silylated furan core amenable to polymer synthesis.
Once a vinyl- or acrylic-furan monomer is synthesized from this compound, it can be polymerized through various mechanisms, primarily free-radical or controlled radical polymerization techniques. The resulting polymers would feature a furan ring and a trimethylsilyl group in each repeating unit.
The trimethylsilyl group is expected to significantly influence the properties of the resulting polymer. Its bulky nature can disrupt close chain packing, thereby increasing the polymer's solubility in common organic solvents. This is a crucial advantage for solution-based processing and characterization techniques like Gel Permeation Chromatography (GPC) for determining molecular weight and distribution.
Characterization of these polymers would involve a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and verify the incorporation of the monomer units.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.
Thermal Analysis (TGA and DSC): To determine the polymer's thermal stability and phase transition temperatures (glass transition temperature, melting point).
The trimethylsilyl group can also serve as a reactive site for post-polymerization modification. For instance, it can be removed under specific conditions and replaced with other functional groups, allowing for the fine-tuning of the polymer's properties after its initial synthesis.
Integration into Conjugated Systems for Optoelectronic Materials
Furan-based conjugated polymers are emerging as promising materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com Replacing the commonly used thiophene (B33073) rings with furan rings in conjugated polymer backbones has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy levels, which can lead to a desirable increase in the open-circuit voltage of solar cells. mdpi.com
This compound is a valuable building block for these materials. After converting the aldehyde to a more suitable functional group for cross-coupling reactions (e.g., a halogen via a Sandmeyer-type reaction or a boronic ester), the molecule can be integrated into a polymer backbone using palladium-catalyzed reactions like Suzuki or Stille coupling. wiley-vch.deresearchgate.net These reactions are powerful tools for creating the alternating donor-acceptor structures typical of high-performance conjugated polymers. wiley-vch.de
The trimethylsilyl group offers two key advantages in this context:
Enhanced Solubility: Conjugated polymers are often difficult to process due to their rigid backbones. The bulky trimethylsilyl groups improve solubility, facilitating their purification and deposition from solution into thin films required for electronic devices. mdpi.com
Synthetic Handle: The silyl (B83357) group can act as a leaving group in certain cross-coupling reactions or be replaced in a subsequent step to introduce other functionalities, adding to the modular design of the final material.
Development of Bio-Derived or Sustainable Materials from Furan Feedstocks
A significant driver for the interest in furan chemistry is the potential to source starting materials from renewable biomass instead of fossil fuels. nih.gov The parent molecule of the furan-2-carbaldehyde family, furfural (B47365), is produced industrially from the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural residues like corn cobs and sugarcane bagasse. mdpi.com Its derivative, 5-hydroxymethylfurfural (B1680220) (HMF), is similarly derived from hexose (B10828440) sugars like fructose (B13574) and is a key platform chemical for bio-based products. researchgate.netnih.gov
This compound fits directly into this sustainable framework. It can be synthesized from these bio-derived platform chemicals, with the silylation step being a subsequent chemical modification. By using this compound to create high-performance polymers and materials, it is possible to develop advanced technologies that are not entirely dependent on petrochemical feedstocks. This approach aligns with the principles of green chemistry by utilizing renewable resources to generate value-added, functional materials for a more sustainable future. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13529-06-1 | nih.gov |
| Molecular Formula | C₈H₁₂O₂Si | nih.gov |
| Molecular Weight | 168.27 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CSi(C)C1=CC=C(O1)C=O | nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₂O₂Si |
| Furan | C₄H₄O |
| Furfural (Furan-2-carbaldehyde) | C₅H₄O₂ |
| 5-Hydroxymethylfurfural (HMF) | C₆H₆O₃ |
| 5-Acetoxymethyl-2-vinylfuran | C₉H₁₀O₃ |
| Thiophene | C₄H₄S |
| Malonic Acid | C₃H₄O₄ |
| Wittig Reagent (general) | R₃P=CHR' |
| Phosphonate Carbanion (HWE) | (RO)₂P(O)CHR'⁻ |
| Suzuki Coupling Reactant (general) | Ar-B(OH)₂ |
Catalytic Aspects Involving 5 Trimethylsilyl Furan 2 Carbaldehyde
As a Substrate in Transition Metal-Catalyzed Reactions
5-(Trimethylsilyl)furan-2-carbaldehyde serves as a valuable substrate in a variety of transition metal-catalyzed cross-coupling reactions. The presence of the trimethylsilyl (B98337) group can influence the regioselectivity and reactivity of the furan (B31954) ring, while the aldehyde functionality offers a handle for further synthetic modifications.
Prominent examples of such transformations include the Heck and Suzuki-Miyaura coupling reactions. In these reactions, the furan ring can be functionalized at specific positions, typically activated by the silyl (B83357) group or involving the displacement of a leaving group.
Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org While specific studies on this compound as the alkene component are not extensively documented, the reactivity of the furan ring suggests its potential participation in such reactions. The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene (the furan ring in this case) and subsequent β-hydride elimination to yield the coupled product. libretexts.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an organoboron compound with a halide or triflate. rsc.orgrsc.org In the context of this compound, this reaction could be envisioned in two ways: either the furan derivative is first halogenated and then coupled with a boronic acid, or a boronic acid derivative of the silylated furan is coupled with a halide. Research on the synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates demonstrates the feasibility of coupling at the 5-position of the furan ring. nih.govnih.gov Nickel-catalyzed Suzuki-Miyaura coupling has also emerged as a powerful alternative, particularly for challenging substrates. orgsyn.org
The trimethylsilyl group can play a directing role in these reactions, and its subsequent removal under specific conditions allows for further functionalization. For instance, iridium-catalyzed C3-H silylation of furfural (B47365) derivatives has been shown to provide a versatile platform for subsequent functionalization at the C3 position. chemrxiv.orgchemistryviews.org This highlights the synthetic utility of silyl groups in directing C-H activation and functionalization of the furan core.
Table 1: Exemplary Transition Metal-Catalyzed Reactions of Furan Derivatives
| Reaction Type | Furan Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Heck Reaction | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(OAc)₂ / PPh₃ | 2-Acetyl-5-styrylbenzofuran | researchgate.net |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | 5-(Furan-3-yl)pyrimidine | orgsyn.org |
| C3-H Silylation | Furfural Imine | Triethylsilane | [IrCl(COD)]₂ | C3-Silylated Furfural Derivative | chemistryviews.org |
Derivatization for the Formation of Ligands or Organocatalysts
The aldehyde functionality of this compound is a key feature that allows for its derivatization into various ligands and organocatalysts. The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a common and straightforward method to introduce new functionalities and create chelating ligands for transition metals. iosrjournals.org
Schiff Base Ligands: Schiff bases derived from furan-2-carbaldehyde and its analogues have been extensively used to synthesize a wide range of coordination complexes with various transition metals. nih.govtsijournals.com These ligands can act as bidentate, tridentate, or tetradentate donors depending on the nature of the amine used in the condensation. The resulting metal complexes have shown applications in various catalytic processes. The presence of the trimethylsilyl group at the 5-position of the furan ring in ligands derived from this compound could influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. For instance, the electron-donating or -withdrawing nature of substituents on the ligand can impact the stability and reactivity of the metal center. sci-hub.se
Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. Thiazolium salts, precursors to NHCs, have been shown to effectively catalyze the benzoin (B196080) condensation of furfural and its derivatives, leading to the formation of furoins. nih.govnih.gov While direct studies on this compound in this context are limited, its structural similarity to furfural suggests its potential as a substrate for NHC-catalyzed reactions. The trimethylsilyl group might influence the reaction rate and selectivity by altering the electronic and steric environment of the aldehyde group.
Table 2: Potential Ligand and Organocatalyst Synthesis from this compound
| Catalyst Type | Precursor | Reagent | Product Type | Potential Application | Reference |
| Schiff Base Ligand | This compound | Primary Amine (e.g., Aniline) | Iminofuran Ligand | Coordination Chemistry, Catalysis | iosrjournals.orgnih.gov |
| Organocatalyst | This compound | Thiazolium Salt / Base | Furoin Derivative | C-C Bond Formation | nih.govnih.gov |
Role in Biocatalytic Transformations
Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of valuable chemicals. Enzymes, such as alcohol dehydrogenases, have been employed for the selective reduction of furan aldehydes.
The biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) has been extensively studied using various microorganisms and isolated enzymes. mdpi.comresearchgate.net These processes often utilize whole-cell biocatalysts or purified alcohol dehydrogenases with cofactor regeneration systems. rsc.orgresearchgate.net For instance, reductases from Saccharomyces cerevisiae and Bacillus subtilis have shown activity towards furan aldehydes. nih.govnih.gov
While there is no direct literature on the biocatalytic transformation of this compound, the broad substrate specificity of some alcohol dehydrogenases suggests that it could potentially be a substrate for enzymatic reduction. The bulky trimethylsilyl group might pose a steric hindrance, affecting the binding of the substrate to the active site of the enzyme and thus influencing the reaction efficiency. Further research is needed to explore the compatibility of this silylated furan with various enzymatic systems and to identify or engineer enzymes with improved activity and selectivity towards such modified substrates.
Table 3: Biocatalytic Reduction of Furan Aldehydes
| Substrate | Biocatalyst | Product | Key Findings | Reference |
| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum | 2,5-bis(hydroxymethyl)furan (BHMF) | High yield and selectivity in whole-cell biotransformation. | mdpi.com |
| Furfural | Saccharomyces cerevisiae Aldehyde Reductase (Ari1p) | Furfuryl Alcohol | Stereospecific reduction with NADPH as cofactor. | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Aureobasidium subglaciale | 2,5-bis(hydroxymethyl)furan (BHMF) | High tolerance and selectivity in whole-cell biocatalysis. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(trimethylsilyl)furan-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The Vilsmeier-Haack reaction is commonly used to synthesize furan-2-carbaldehyde derivatives. For 5-(trimethylsilyl) substitution, trimethylsilyl-protected intermediates are reacted with DMF/POCl₃ under controlled temperatures (0–5°C). Post-reaction hydrolysis with aqueous sodium acetate yields the aldehyde. Optimizing stoichiometry (e.g., POCl₃:DMF ratio) and reaction time is critical to achieving >70% yield, as excess reagent can lead to over-chlorination .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.6–10.0 ppm. Trimethylsilyl (TMS) groups show a singlet at δ 0.1–0.3 ppm.
- ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, while the TMS carbons appear at δ 0–5 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Si–C stretch) confirms functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .
Advanced Research Questions
Q. What strategies mitigate instability of this compound during storage and handling?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (Ar/N₂) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) during reactions. For long-term stability, derivatization (e.g., conversion to oximes or hydrazones) is recommended. Monitor purity via HPLC with UV detection at 254 nm .
Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a directing/protecting group. Its electron-donating nature enhances electrophilic substitution at the furan ring’s α-position. In Suzuki-Miyaura couplings, the TMS moiety can be selectively removed via fluoride ions (e.g., TBAF) post-coupling. Steric hindrance from TMS may slow reaction kinetics, requiring elevated temperatures (80–100°C) .
Q. How can conflicting data on melting points or spectral properties be resolved?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures and compare DSC thermograms. For spectral mismatches, verify solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and calibrate instruments using certified standards (e.g., adamantane for ¹³C NMR). Cross-reference with crystallographic data (e.g., CCDC entries) for bond-length validation .
Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the compound’s reactivity in organometallic reactions?
- Methodological Answer : Include:
- Blank reactions (without catalyst) to rule out thermal degradation.
- Internal standards (e.g., mesitylene) for GC-MS quantification.
- Moisture traps (molecular sieves) in solvent systems.
- Kinetic sampling at intervals (0, 1, 3, 6 hrs) to track intermediate formation .
Q. How can computational methods (DFT, molecular docking) predict the compound’s behavior in catalytic systems?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to model:
- Frontier molecular orbitals (HOMO/LUMO) for redox potential.
- Transition states in silylation/desilylation steps.
- Docking studies (AutoDock Vina) to assess interactions with enzymatic active sites (e.g., cytochrome P450). Validate with experimental kinetic data .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Melting Point Range | 118–150°C (varies by substituent) | |
| TMS Si–C Bond Length (XRD) | 1.86–1.89 Å | |
| HPLC Retention Time (C18) | 8.2 min (MeCN:H₂O = 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
